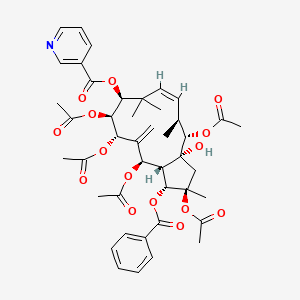

Pepluanin A

Description

Properties

IUPAC Name |

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H51NO15/c1-23-18-19-41(8,9)38(58-40(51)31-17-14-20-44-21-31)35(55-27(5)47)34(54-26(4)46)24(2)33(53-25(3)45)32-37(57-39(50)30-15-12-11-13-16-30)42(10,59-29(7)49)22-43(32,52)36(23)56-28(6)48/h11-21,23,32-38,52H,2,22H2,1,3-10H3/b19-18-/t23-,32-,33-,34-,35+,36-,37+,38+,42+,43+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDZRELSKRRBMR-CVXWSXDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CN=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H51NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

821.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pepluanin A: A Potent Jatrophane Diterpene from Euphorbia peplus for Reversing Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug resistance (MDR) in cancer cells presents a significant obstacle to effective chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad range of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The discovery of potent and specific P-gp inhibitors is a critical area of research in oncology. Euphorbia peplus, a plant with a long history in traditional medicine, has emerged as a promising source of such compounds. This technical guide details the discovery, isolation, and biological activity of Pepluanin A, a jatrophane diterpene from E. peplus that has demonstrated significant potential as a modulator of multidrug resistance.

Discovery and Structure-Activity Relationship

Pepluanin A is a member of the jatrophane class of diterpenoids, a group of complex natural products characterized by a macrocyclic carbon skeleton. It was first isolated from the whole plant of Euphorbia peplus along with four other new jatrophane diterpenes, designated Pepluanins A-E.[1][2][3]

Subsequent structure-activity relationship (SAR) studies on these and other related compounds have provided valuable insights into the chemical features essential for their P-gp inhibitory activity.[1][3] The potency of these jatrophane diterpenes as P-gp inhibitors is significantly influenced by the substitution pattern on the macrocyclic ring, particularly at carbons 8, 9, 14, and 15.[1] Key findings from these studies indicate that:

-

The presence of a free hydroxyl group at the C-8 position leads to a decrease in activity.[1]

-

A carbonyl group at the C-14 position enhances inhibitory activity.[1]

-

An acetoxyl group at the C-9 position is favorable for activity.[1]

-

A free hydroxyl group at the C-15 position contributes to increased potency.[1]

Among the initial series of isolated pepluanins, Pepluanin A was identified as the most potent inhibitor of P-gp-mediated drug transport.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the isolation and biological activity of Pepluanin A.

| Compound | Source | Yield (from 1.5 kg dried plant material) |

| Pepluanin A | Euphorbia peplus | 10.1 mg |

| Compound | Assay | Activity | Reference Compound |

| Pepluanin A | Inhibition of P-gp-mediated daunomycin transport | At least 2-fold more potent | Cyclosporin A |

Experimental Protocols

Plant Material and Extraction

Fresh whole plants of Euphorbia peplus (1.5 kg) were collected, air-dried, and subsequently macerated and extracted with acetone at room temperature. The resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification of Pepluanin A

The detailed protocol for the isolation and purification of Pepluanin A is as follows:

-

Solvent Partitioning: The crude acetone extract was partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contains the diterpenoids, was collected and dried.

-

Silica Gel Column Chromatography (Step 1): The dried EtOAc extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and acetone, starting with n-hexane and gradually increasing the polarity with acetone.

-

Silica Gel Column Chromatography (Step 2): Fractions containing compounds of interest, as identified by Thin Layer Chromatography (TLC), were further purified by a second round of silica gel column chromatography. This step employed a solvent system of dichloromethane (CH2Cl2) and acetone.

-

High-Performance Liquid Chromatography (HPLC): The final purification of Pepluanin A was achieved by reversed-phase HPLC. A C18 column was used with a mobile phase of acetonitrile (CH3CN) and water.

Structural Elucidation

The structure of Pepluanin A was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to elucidate the connectivity and stereochemistry of the molecule.

Biological Activity Assay: P-gp Mediated Daunomycin Transport

The ability of Pepluanin A to inhibit P-gp-mediated drug efflux was assessed using a fluorescent dye exclusion assay with the P-gp substrate daunomycin in a multidrug-resistant cancer cell line.

-

Cell Culture: A P-gp-overexpressing cancer cell line (e.g., human colon carcinoma LoVo/Dx) is cultured under standard conditions.

-

Assay Procedure:

-

Cells are pre-incubated with various concentrations of Pepluanin A or the reference inhibitor, Cyclosporin A.

-

Daunomycin is then added to the cells.

-

The intracellular accumulation of daunomycin is measured over time using flow cytometry or fluorescence microscopy.

-

-

Data Analysis: The increase in intracellular daunomycin fluorescence in the presence of the inhibitor, compared to the control (no inhibitor), is used to determine the inhibitory activity.

Signaling Pathways and Mechanisms of Action

Inhibition of P-glycoprotein Efflux Pump

Pepluanin A functions as a direct inhibitor of the P-glycoprotein efflux pump. P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to transport a wide variety of substrates out of the cell. The inhibition of P-gp by compounds like Pepluanin A can occur through several mechanisms, including competitive, non-competitive, or allosteric inhibition at the drug-binding site, or by interfering with the ATP hydrolysis cycle that powers the pump. By blocking the efflux of chemotherapeutic agents, Pepluanin A increases their intracellular concentration, thereby restoring their cytotoxic effects in resistant cancer cells.

Caption: Mechanism of P-glycoprotein inhibition by Pepluanin A.

Potential Modulation of Protein Kinase C (PKC) Signaling

Jatrophane diterpenes, the class of compounds to which Pepluanin A belongs, are known to interact with and modulate the activity of Protein Kinase C (PKC) isozymes. PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The modulation of PKC signaling by jatrophane diterpenes can lead to downstream effects such as the induction of autophagy, a cellular process involved in the degradation and recycling of cellular components. This represents an additional potential mechanism of action for Pepluanin A that warrants further investigation.

Caption: Potential modulation of PKC signaling by Pepluanin A.

Conclusion

Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, represents a highly promising lead compound for the development of novel agents to combat multidrug resistance in cancer. Its potent inhibition of the P-glycoprotein efflux pump, coupled with a well-defined structure-activity relationship, provides a strong foundation for further medicinal chemistry efforts to optimize its efficacy and pharmacokinetic properties. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development in this important area of cancer therapeutics. Further investigation into the potential modulation of other signaling pathways, such as the PKC pathway, may reveal additional therapeutic benefits of this class of natural products.

References

The Biological Activity of Jatrophane Diterpenes: A Focus on Pepluanin A and its Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities. These activities include anti-inflammatory, cytotoxic, anti-HIV, and notably, the ability to reverse multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the biological activities of jatrophane diterpenes, with a particular focus on Pepluanin A, a promising lead compound for overcoming MDR. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Jatrophane diterpenes are characterized by a unique macrocyclic skeleton that provides a scaffold for a wide array of chemical modifications, leading to a vast diversity of naturally occurring analogs.[1] This structural diversity is mirrored by a broad spectrum of biological activities, making them attractive candidates for drug discovery. Among these, the modulation of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance, has emerged as a particularly significant therapeutic application.[2] Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has demonstrated exceptional potency as a P-gp inhibitor, surpassing the activity of the well-known modulator cyclosporin A.[3] This guide will delve into the quantitative aspects of the biological activity of Pepluanin A and other notable jatrophane diterpenes, provide detailed experimental methodologies for their assessment, and illustrate the molecular pathways through which they exert their effects.

Quantitative Biological Activity Data

The biological activity of jatrophane diterpenes has been quantified in various in vitro assays. The following tables summarize the cytotoxic and P-glycoprotein inhibitory activities of selected jatrophane diterpenes, including Pepluanin A and the well-studied jatrophone.

Table 1: Cytotoxicity of Jatrophane Diterpenes against Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Jatrophone | MCF-7/ADR (Doxorubicin-resistant breast cancer) | SRB Assay | 1.8 | [4][5] |

| Euphornin | HeLa (Cervical carcinoma) | MTT Assay | 3.1 | [5] |

| Euphornin | MDA-MB-231 (Breast cancer) | MTT Assay | 13.4 | [5] |

| Euphoscopin C | A549-paclitaxel resistant (Lung cancer) | MTT Assay | 6.9 | [6] |

| Euphorbiapene D | A549-paclitaxel resistant (Lung cancer) | MTT Assay | 7.2 | [6] |

| Euphoheliosnoid A | A549-paclitaxel resistant (Lung cancer) | MTT Assay | 9.5 | [6] |

| Jatrophane 1 | NCI-H460 (Non-small cell lung carcinoma) | MTT Assay | 10-20 | [7] |

| Jatrophane 1 | NCI-H460/R (Resistant non-small cell lung carcinoma) | MTT Assay | 10-20 | [7] |

| Jatrophane 1 | U87 (Glioblastoma) | MTT Assay | 10-20 | [7] |

| Jatrophane 1 | U87-TxR (Resistant glioblastoma) | MTT Assay | 10-20 | [7] |

| Jatrophane 2 | U87 (Glioblastoma) | MTT Assay | ~20 | [7] |

| Jatrophane Diterpenes (from E. heliosocpia) | HepG2, HeLa, HL-60, SMMC-7721 | MTT Assay | 8.1 - 29.7 | [4] |

Table 2: P-glycoprotein (P-gp) Inhibitory Activity of Jatrophane Diterpenes

| Compound | Assay | Cell Line | Activity | Reference |

| Pepluanin A | Pgp-mediated daunomycin transport | Not specified | At least 2-fold more potent than cyclosporin A | [3] |

| Euphodendroidin D | Pgp-mediated daunomycin transport | Not specified | Outperformed cyclosporin A by a factor of 2 | [7] |

| Jatrophane Diterpenes (from E. sororia) | P-gp modulation | MCF-7/ADR, HCT-8/T | P-gp substrate, inhibits P-gp-mediated efflux | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the study of jatrophane diterpenes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the jatrophane diterpenes (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

P-glycoprotein Inhibition: Daunomycin Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, such as daunomycin, from cells overexpressing P-gp.

Principle: P-gp actively transports daunomycin out of the cell. Inhibitors of P-gp will block this efflux, leading to an increased intracellular accumulation of daunomycin, which can be quantified by its fluorescence.

Protocol:

-

Cell Culture: Use a cell line that overexpresses P-gp (e.g., MCF-7/ADR) and a corresponding parental cell line with low P-gp expression (e.g., MCF-7) as a control.

-

Cell Loading: Incubate the cells with a fluorescent P-gp substrate, such as daunomycin (e.g., 5 µM), for a specific time (e.g., 30-60 minutes) at 37°C to allow for substrate uptake.

-

Inhibitor Treatment: Wash the cells to remove the extracellular substrate and then incubate them with different concentrations of the test compound (e.g., Pepluanin A) or a known P-gp inhibitor (e.g., verapamil or cyclosporin A) as a positive control.

-

Efflux Measurement: After the incubation period, collect the cell lysates or measure the intracellular fluorescence directly using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor compared to the control (no inhibitor) indicates P-gp inhibition. The IC50 value for P-gp inhibition can be calculated from the dose-response curve.[8]

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenes exert their biological effects through various mechanisms, primarily by modulating key signaling pathways involved in cell survival, proliferation, and drug resistance.

Inhibition of the PI3K/Akt/NF-κB Pathway

Several studies have indicated that the cytotoxic effects of certain jatrophane diterpenes, such as jatrophone, are mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[4][5] This pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.

Figure 1: Jatrophane diterpenes inhibit the PI3K/Akt/NF-κB signaling pathway.

By inhibiting PI3K, jatrophane diterpenes prevent the downstream activation of Akt and subsequently the IκB kinase (IKK). This leads to the stabilization of IκB, which remains bound to NF-κB, preventing its translocation to the nucleus and the transcription of pro-survival and pro-proliferative genes.

P-glycoprotein (P-gp) Inhibition

The ability of jatrophane diterpenes, particularly Pepluanin A, to reverse multidrug resistance is primarily attributed to their direct inhibition of the P-glycoprotein (P-gp) efflux pump.

Figure 2: Mechanism of P-gp inhibition by Pepluanin A.

P-gp is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to pump a wide range of xenobiotics, including many chemotherapeutic drugs, out of the cell. This reduces the intracellular drug concentration to sub-therapeutic levels, rendering the cancer cells resistant to treatment. Pepluanin A and other jatrophane diterpenes act as competitive or non-competitive inhibitors of P-gp, binding to the transporter and preventing it from effluxing the anticancer drugs. This leads to an accumulation of the chemotherapeutic agent within the cancer cell, restoring its cytotoxic efficacy and ultimately leading to apoptosis.

Conclusion and Future Directions

Jatrophane diterpenes, exemplified by Pepluanin A, represent a promising class of natural products with significant therapeutic potential, particularly in the context of overcoming multidrug resistance in cancer. Their potent P-glycoprotein inhibitory activity, coupled with cytotoxic effects mediated through the inhibition of critical cell survival pathways, makes them attractive candidates for further preclinical and clinical development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the structural features required for potent and selective P-gp inhibition will guide the synthesis of novel, more effective analogs.

-

Mechanism of Action Elucidation: Further investigation into the precise molecular interactions with P-gp and the detailed modulation of signaling pathways will provide a more complete picture of their biological activity.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds like Pepluanin A.

-

Combination Therapies: Exploring the synergistic effects of jatrophane diterpenes with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

The continued exploration of jatrophane diterpenes holds great promise for the development of novel therapeutics to address the significant clinical challenge of multidrug resistance.

References

- 1. content.abcam.com [content.abcam.com]

- 2. Jatrophane diterpenes from Euphorbia Sororia enhance chemotherapy drugs sensitivities in P-gp-induced multidrug resistance cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of P-glycoprotein-mediated transport by terpenoids contained in herbal medicines and natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Jatrophane diterpenoids with cytotoxic activity from the whole plant of Euphorbia heliosocpia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Secure Verification [cer.ihtm.bg.ac.rs]

- 8. researchgate.net [researchgate.net]

Pepluanin A: A Spectroscopic and Analytical Deep Dive for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and analysis of Pepluanin A, a potent jatrophane diterpene with significant potential in overcoming multidrug resistance in cancer therapy. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Spectroscopic Data Summary

The structural elucidation of Pepluanin A, isolated from the plant Euphorbia peplus, has been primarily achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The key spectroscopic data are summarized below for clarity and comparative analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) has been instrumental in determining the elemental composition of Pepluanin A.

| Parameter | Value | Reference |

| Molecular Formula | C₄₃H₅₁NO₁₅ | [1] |

| Observed m/z | 822.3362 [M+H]⁺ | [1] |

| Calculated m/z | 822.3341 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone and stereochemistry of Pepluanin A have been meticulously mapped using one- and two-dimensional NMR techniques. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.

Table 1: ¹H NMR Spectroscopic Data for Pepluanin A (500 MHz, CDCl₃) [1]

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 2.25 | m | |

| 1β | 1.95 | m | |

| 2 | 3.20 | d | 10.5 |

| 3 | 5.75 | d | 10.5 |

| 4 | 2.85 | m | |

| 5 | 5.90 | d | 9.0 |

| 7 | 6.38 | br s | |

| 8 | 5.80 | br s | |

| 9 | 6.18 | br s | |

| 11 | 5.65 | d | 16.0 |

| 12 | 6.45 | dd | 16.0, 9.5 |

| 13 | 3.55 | m | |

| 14 | 5.74 | br s | |

| 17a | 5.18 | br s | |

| 17b | 5.62 | br s | |

| 18 | 1.16 | d | 7.0 |

| 19 | 1.34 | s | |

| 20 | 0.84 | d | 7.0 |

| OAc x 5 | 2.18, 2.12, 2.08, 2.05, 1.98 | s | |

| OBz | 8.05 (2H, d, 7.5), 7.58 (1H, t, 7.5), 7.45 (2H, t, 7.5) | ||

| ONic | 9.15 (1H, d, 2.0), 8.75 (1H, dd, 5.0, 2.0), 8.15 (1H, dt, 8.0, 2.0), 7.40 (1H, dd, 8.0, 5.0) |

Table 2: ¹³C NMR Spectroscopic Data for Pepluanin A (125 MHz, CDCl₃) [1]

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 38.5 | 15 | 83.1 |

| 2 | 48.5 | 16 | 142.5 |

| 3 | 77.7 | 17 | 110.9 |

| 4 | 45.2 | 18 | 15.2 |

| 5 | 70.8 | 19 | 22.8 |

| 6 | 134.8 | 20 | 16.1 |

| 7 | 66.9 | OAc (C=O) x 5 | 170.8, 170.5, 170.2, 169.8, 169.5 |

| 8 | 71.9 | OAc (CH₃) x 5 | 21.2, 21.1, 21.0, 20.9, 20.8 |

| 9 | 80.3 | OBz (C=O) | 165.8 |

| 10 | 40.1 | OBz (Ar) | 133.2, 130.1, 129.8 (x2), 128.5 (x2) |

| 11 | 134.6 | ONic (C=O) | 164.5 |

| 12 | 128.2 | ONic (Ar) | 152.8, 150.5, 137.2, 125.5, 123.5 |

| 13 | 42.1 | ||

| 14 | 204.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data for Pepluanin A is not extensively reported in the primary literature. However, jatrophane diterpenes generally do not possess strong chromophores that absorb in the UV-Vis range, unless specific unsaturated functionalities or aromatic ester groups are present. The benzoyl and nicotinoyl esters in Pepluanin A would be expected to produce characteristic absorptions in the UV region.

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of Pepluanin A.

Isolation of Pepluanin A

The isolation of Pepluanin A from Euphorbia peplus involves a multi-step process combining extraction and chromatographic techniques.

Caption: Workflow for the isolation of Pepluanin A.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δH 7.26, δC 77.0). Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) were performed to establish the planar structure and relative stereochemistry of the molecule.

Mass Spectrometry: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

Mechanism of Action: P-glycoprotein Inhibition

Pepluanin A has been identified as a potent inhibitor of P-glycoprotein (P-gp), a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapeutic drugs from the cell, thereby reducing their intracellular concentration and efficacy.

The proposed mechanism of P-gp inhibition by Pepluanin A involves direct interaction with the transporter, although the precise binding site and mode of inhibition (competitive, non-competitive, or allosteric) are still under investigation. By inhibiting P-gp, Pepluanin A can restore the sensitivity of resistant cancer cells to conventional chemotherapy.

Caption: Pepluanin A mediated inhibition of P-glycoprotein.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies related to Pepluanin A. Further research into its precise mechanism of action and in vivo efficacy is warranted to fully realize its therapeutic potential in combating multidrug resistance.

References

biosynthetic pathway of Pepluanin A in Euphorbia species

An In-depth Technical Guide on the Biosynthetic Pathway of Pepluanin A in Euphorbia Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pepluanin A, a complex jatrophane diterpenoid isolated from Euphorbia peplus, is a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer.[1] Its intricate chemical structure, featuring a 5/12-membered bicyclic core and extensive esterification, presents significant scientific interest for both total synthesis and biotechnological production.[2] This document provides a comprehensive overview of the current understanding of the Pepluanin A biosynthetic pathway. While the complete enzymatic sequence remains to be fully elucidated, significant progress has been made in identifying the upstream and key branching point enzymes. This guide details the established enzymatic steps, outlines the putative subsequent transformations, summarizes relevant quantitative data from related pathways, and describes the key experimental methodologies employed in the field.

The Biosynthetic Pathway: From Precursor to Putative Product

The biosynthesis of jatrophane diterpenoids in Euphorbia is a multi-step process involving cyclases, a suite of oxidative enzymes, and various transferases for final decoration. The pathway originates from the universal C20 diterpenoid precursor, geranylgeranyl diphosphate (GGPP).

Established Pathway: GGPP to Jolkinol E

The initial steps of the pathway leading to key lathyrane intermediates are well-characterized in E. peplus.

-

Cyclization of GGPP: The first committed step is the cyclization of GGPP to the macrocyclic diterpene casbene . This reaction is catalyzed by Casbene Synthase (CS) . The casbene scaffold is the foundational precursor for a vast array of diterpenoids in the Euphorbiaceae family.[3]

-

Oxidation of Casbene: The casbene core undergoes a series of regio- and stereospecific oxidations, primarily catalyzed by Cytochrome P450 monooxygenases (CYPs). While multiple CYPs are involved, key characterized enzymes in E. peplus include members of the CYP726A and CYP71D families. These sequential oxidations lead to the formation of jolkinol C .[4]

-

Branch Point at Jolkinol C: Jolkinol C serves as a critical branch-point intermediate. From this molecule, pathways diverge to form different classes of diterpenoids, including ingenanes and jatrophanes.[4][5]

-

Formation of Jolkinol E: The first step in the branch pathway toward jatrophanes is the conversion of jolkinol C to jolkinol E . This reaction is catalyzed by a C3-ketoreductase known as EpSDR-5 , a short-chain dehydrogenase/reductase.[4][5]

Putative Pathway: Jolkinol E to Pepluanin A

The enzymatic steps converting the lathyrane intermediate jolkinol E into the final jatrophane, Pepluanin A, have not yet been experimentally confirmed. The proposed transformations are based on the structural differences between the precursor and the final product.

-

Jatrophane Skeleton Formation (Hypothesized): The defining step is the rearrangement of the lathyrane skeleton (containing a cyclopropane ring) into the jatrophane skeleton (featuring a 5/12 fused ring system). This likely involves a complex enzymatic reaction that catalyzes the opening of the cyclopropane ring and subsequent ring closure to form the bicyclic core.[3] The specific enzyme(s) responsible for this transformation are currently unknown.

-

Further Core Oxidations (Hypothesized): Additional hydroxylations at various positions on the jatrophane core are necessary to create the polyol scaffold of Pepluanin A. These steps are presumed to be catalyzed by other, yet unidentified, CYP enzymes.

-

Acylations/Esterifications (Hypothesized): Pepluanin A is heavily decorated with five acetate groups, one benzoate group, and one nicotinate group.[2] This extensive esterification is the final stage of the biosynthesis, catalyzed by a series of specific acyltransferases , likely belonging to the BAHD family. The identification of these specific enzymes is a key area for future research.

Caption: Figure 1: The established and putative biosynthetic pathway from GGPP to Pepluanin A.

Quantitative Data in Diterpenoid Biosynthesis

While specific enzyme kinetic data for the Pepluanin A pathway is not available due to the uncharacterized steps, significant quantitative data exists for producing related diterpenoid precursors in heterologous hosts. These studies are crucial for establishing microbial cell factories for high-value compounds. The table below summarizes representative production titers.

| Compound | Host Organism | Key Enzymes Expressed | Titer/Yield | Reference |

| Sclareol | Saccharomyces cerevisiae | GGPPS, Sclareol Synthase, MVA pathway optimization | 11.4 g/L | [6] |

| Miltiradiene | Saccharomyces cerevisiae | GGPPS, SmCPS, SmKSL, MVA pathway optimization | 1.6 g/L | N/A |

| Casbene | Nicotiana benthamiana | Casbene Synthase | ~100 µg/g fresh weight | N/A |

| Jolkinol C | Saccharomyces cerevisiae | CS, CYP726A19, CYP71D365, etc. | Not Quantified | [4] |

| Various Diterpenoids | Saccharomyces cerevisiae | Combinations of 10 diTPS and 4 CYPs | Varied (Qualitative) | [7][8] |

Experimental Methodologies

The elucidation of diterpenoid biosynthetic pathways relies on a combination of modern genomics, molecular biology, and analytical chemistry techniques. The following protocols represent the core experimental strategies used in the discovery of the Pepluanin A pathway intermediates.

Gene Discovery via Transcriptomics and Genomics

This approach identifies candidate genes by correlating gene expression patterns with the accumulation of specific metabolites in different plant tissues.

-

Tissue Selection & RNA Extraction: E. peplus latex is rich in diterpenoids. Therefore, latex, along with tissues like roots and stems, is harvested. Total RNA is extracted using specialized protocols for high-secondary-metabolite tissues.

-

RNA-Sequencing (RNA-seq): Extracted RNA is used to construct cDNA libraries, which are then sequenced using next-generation sequencing (NGS) platforms.

-

Bioinformatic Analysis: The resulting sequence reads are assembled into a transcriptome. Gene expression levels (e.g., transcripts per million - TPM) are calculated for each tissue. Genes encoding enzyme classes known to be involved in terpenoid biosynthesis (e.g., terpene synthases, CYPs, SDRs, acyltransferases) that show high expression in diterpenoid-rich tissues are selected as primary candidates.

-

Genomic Analysis: To identify gene clusters, a bacterial artificial chromosome (BAC) library of the E. peplus genome is constructed and screened. BAC clones containing a known pathway gene (e.g., Casbene Synthase) are sequenced to identify adjacent genes, which are often also part of the biosynthetic pathway.[4]

Functional Characterization via Heterologous Expression

Candidate genes must be functionally validated to confirm their enzymatic activity. This is typically done by expressing the gene in a host organism that does not natively produce the target compounds.

-

Host Selection: Nicotiana benthamiana (for transient expression) and Saccharomyces cerevisiae (yeast) are common hosts.[9] Yeast is particularly useful as it can be engineered to produce high levels of diterpenoid precursors like GGPP.

-

Vector Construction: The candidate gene's coding sequence is cloned into a suitable expression vector (e.g., pEAQ-HT for Agrobacterium-mediated transient expression in plants).

-

Transformation/Infiltration: The expression vector is introduced into the host. For N. benthamiana, this involves infiltrating the leaves with Agrobacterium tumefaciens carrying the vector. For yeast, standard transformation protocols are used.

-

Substrate Feeding & Metabolite Extraction: If the host does not produce the enzyme's substrate, it must be supplied exogenously. For example, to test a putative jolkinol C-modifying enzyme, N. benthamiana leaves are co-infiltrated with the gene candidate and then also infiltrated with a solution of jolkinol C. After an incubation period (3-5 days), metabolites are extracted from the tissue using an organic solvent (e.g., ethyl acetate).

-

Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to detect the formation of new products by comparing to control infiltrations (e.g., empty vector). The structure of any new product is confirmed by Nuclear Magnetic Resonance (NMR) if sufficient material can be produced.

Caption: Figure 2: A generalized workflow for identifying and functionally validating biosynthetic genes.

In Planta Validation via Virus-Induced Gene Silencing (VIGS)

VIGS is a powerful reverse-genetics tool used to transiently silence a target gene in the plant itself, allowing for observation of the resulting phenotype and metabolic changes.[5]

-

Vector Construction: A fragment of the target gene (e.g., EpSDR-5) is cloned into a VIGS vector (e.g., based on the Tobacco Rattle Virus, TRV). A visual marker, such as Phytoene Desaturase (PDS), is often co-silenced to indicate successful silencing (causes photobleaching).

-

Agrobacterium Preparation: The VIGS constructs are transformed into Agrobacterium tumefaciens.

-

Plant Inoculation: Young E. peplus seedlings are inoculated with the Agrobacterium culture, typically via syringe infiltration or vacuum infiltration.

-

Phenotype Observation: Plants are grown for several weeks. Successful silencing is first indicated by the visual marker phenotype (e.g., white patches on leaves for PDS silencing).

-

Metabolite and Transcript Analysis: Tissues from silenced plants and control plants (e.g., inoculated with an empty vector) are harvested.

-

Metabolomics: Metabolites are extracted and analyzed by LC-MS. A significant decrease in the expected product (e.g., jatrophanes) and a potential accumulation of the substrate (e.g., jolkinol C or ingenanes) confirms the gene's role in the pathway.

-

qRT-PCR: RNA is extracted from the silenced tissues to quantify the transcript level of the target gene, confirming that its expression has been successfully knocked down.

-

Caption: Figure 3: The logical framework demonstrating how VIGS validates a gene's function in planta.

Conclusion and Future Outlook

The biosynthetic pathway of Pepluanin A in Euphorbia peplus is partially understood, with a clear path from GGPP to the lathyrane intermediate jolkinol E. However, the critical enzymatic steps that convert this precursor into the complex jatrophane skeleton and perform the final, extensive esterifications remain unknown. These uncharacterized enzymes, particularly the putative lathyrane-to-jatrophane rearrangase and the specific acyltransferases, represent key targets for future discovery. Elucidating the complete pathway is essential for enabling the heterologous production of Pepluanin A and its analogues in microbial systems, which would provide a sustainable and scalable source of this potent MDR modulator for further pharmacological development. The experimental strategies outlined in this guide provide a clear roadmap for the research required to close these knowledge gaps.

References

- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Gene discovery and virus-induced gene silencing reveal branched pathways to major classes of bioactive diterpenoids in Euphorbia peplus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Pepluanin A: A Technical Overview of its Bioactivity and Framework for Preliminary Cytotoxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepluanin A, a jatrophane diterpene isolated from the plant Euphorbia peplus L., has emerged as a compound of significant interest in the field of oncology research.[1][2] While initial investigations have highlighted its potent activity in overcoming multidrug resistance (MDR), a comprehensive understanding of its direct cytotoxic effects is still developing. This technical guide provides a detailed overview of the currently available data on Pepluanin A and outlines a framework for conducting preliminary cytotoxicity studies. It is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this natural product.

Core Bioactivity: P-glycoprotein Inhibition

The primary and most well-documented bioactivity of Pepluanin A is its potent inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells.[1][2] This mechanism is a major contributor to the phenomenon of multidrug resistance.

Mechanism of Action: Overcoming Multidrug Resistance

P-glycoprotein acts as a drug efflux pump, actively transporting a wide range of structurally diverse anticancer drugs out of the cell, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy. Pepluanin A has been shown to be a highly effective inhibitor of P-gp-mediated drug transport.[1] By blocking the function of P-gp, Pepluanin A can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro P-glycoprotein Inhibition Assay Using Pepluanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a crucial protein in the cell membrane that actively transports a wide variety of substrates out of cells.[1] This efflux pump plays a significant role in limiting the oral bioavailability of many drugs and is a key contributor to multidrug resistance (MDR) in cancer cells.[1] The overexpression of P-gp in tumor cells can lead to the decreased intracellular accumulation of chemotherapeutic agents, thereby reducing their efficacy. Consequently, the inhibition of P-gp is a promising strategy to overcome MDR and enhance the therapeutic potential of various drugs.

Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent P-glycoprotein inhibitor.[1] Studies have shown that Pepluanin A is a powerful inhibitor of daunomycin-efflux activity, with an efficiency at least twofold higher than the conventional P-gp modulator, cyclosporin A.[1] This document provides detailed application notes and protocols for conducting in vitro P-glycoprotein inhibition assays using Pepluanin A.

Data Presentation

The inhibitory potential of Pepluanin A and related compounds against P-glycoprotein can be quantified by determining their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes the P-gp inhibitory activity of a potent jatrophane derivative, providing a reference for the expected potency of Pepluanin A.

| Compound | Assay Type | Cell Line | P-gp Substrate | IC50/EC50 Value | Reference |

| Jatrophane Derivative (Compound 17) | Doxorubicin Sensitivity | MCF-7/ADR | Doxorubicin | 182.17 ± 32.67 nM | [2] |

| Pepluanin A | Daunomycin Efflux | Not Specified | Daunomycin | >2-fold more potent than Cyclosporin A | [1] |

| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | Concentration-dependent increase | |

| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | Concentration-dependent increase |

Experimental Protocols

A variety of in vitro assays can be employed to determine the P-gp inhibitory activity of Pepluanin A. Below are detailed protocols for three commonly used methods: the Calcein-AM uptake assay, the Rhodamine 123 efflux assay, and the Digoxin transport assay.

Calcein-AM Uptake Assay

This assay relies on the principle that the non-fluorescent P-gp substrate, Calcein-AM, is readily taken up by cells and hydrolyzed by intracellular esterases into the fluorescent molecule calcein. In cells overexpressing P-gp, calcein is actively effluxed. Inhibition of P-gp by compounds like Pepluanin A leads to the intracellular accumulation of calcein, resulting in a measurable increase in fluorescence.

Materials:

-

P-gp overexpressing cells (e.g., K562/MDR) and parental cell line

-

Pepluanin A

-

Calcein-AM

-

Verapamil (positive control)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES (HHBSS)

-

1% Triton X-100 lysis buffer

-

96-well black, clear-bottom plates

-

Fluorometric microplate reader

Protocol:

-

Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of Pepluanin A in a suitable solvent (e.g., DMSO) and make serial dilutions in HHBSS to achieve the desired final concentrations. Also, prepare a solution of verapamil as a positive control.

-

Pre-incubation: Wash the cells with pre-warmed HHBSS. Pre-incubate the cells with the different concentrations of Pepluanin A or verapamil for 10-15 minutes at 37°C.

-

Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.5-1 µM and incubate for 30-60 minutes at 37°C on a rotary shaker.

-

Stopping the Reaction: Stop the uptake by placing the plate on ice and washing the cells twice with ice-cold HHBSS.

-

Cell Lysis: Lyse the cells with 1% Triton X-100 for 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence of the intracellularly accumulated calcein using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of Pepluanin A relative to the control (untreated) and positive control (verapamil) wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the Pepluanin A concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Efflux Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively transported out of the cells. P-gp inhibitors block this efflux, leading to increased intracellular accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Materials:

-

P-gp overexpressing cells (e.g., MCF7R) and parental cell line

-

Pepluanin A

-

Rhodamine 123

-

Verapamil or Cyclosporin A (positive controls)

-

Cell culture medium

-

Phosphate Buffered Saline (PBS)

-

1% Triton X-100 lysis buffer

-

96-well black plates

-

Fluorometric microplate reader or flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

-

Compound and Substrate Incubation: Incubate the cells with Rhodamine 123 (e.g., 5.25 µM) in the presence or absence of various concentrations of Pepluanin A or a positive control for 30 minutes at 37°C.

-

Washing: Remove the incubation medium and wash the cells with ice-cold PBS.

-

Cell Lysis (for plate reader): Lyse the cells with 1% Triton X-100.

-

Fluorescence Measurement:

-

Plate Reader: Transfer the lysate to a black 96-well plate and measure the fluorescence (excitation ~485 nm, emission ~530 nm).

-

Flow Cytometer: Resuspend the cells in PBS and analyze the intracellular fluorescence.

-

-

Data Analysis: Quantify the increase in Rhodamine 123 accumulation in the presence of Pepluanin A compared to the untreated control. Calculate the IC50 value as described for the Calcein-AM assay.

Digoxin Transport Assay

This assay utilizes a polarized monolayer of cells, such as Caco-2, that express P-gp on their apical surface. The transport of a P-gp substrate, such as [3H]-digoxin, is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. P-gp inhibition by Pepluanin A will decrease the B-to-A transport of digoxin.

Materials:

-

Caco-2 cells

-

Transwell® inserts

-

Pepluanin A

-

[3H]-digoxin

-

Known P-gp inhibitor (e.g., verapamil) as a positive control

-

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS)

-

Scintillation cocktail and liquid scintillation counter

Protocol:

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts until a confluent and differentiated monolayer is formed. Monitor the monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Transport Study Initiation:

-

Wash the cell monolayers with pre-warmed HBSS.

-

For B-to-A transport, add HBSS containing [3H]-digoxin and the desired concentration of Pepluanin A (or control vehicle/positive control) to the basolateral compartment. Add HBSS with Pepluanin A (or controls) without the substrate to the apical compartment.

-

For A-to-B transport, add HBSS containing [3H]-digoxin and the test compound to the apical compartment and buffer with the test compound to the basolateral compartment.

-

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

-

Sampling: At the end of the incubation, collect samples from the receiver compartment (apical for B-to-A, basolateral for A-to-B).

-

Radioactivity Measurement: Mix the collected samples with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Determine the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

-

Calculate the percent inhibition of the efflux ratio by Pepluanin A at each concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the Pepluanin A concentration.

-

Signaling Pathways and Experimental Workflows

P-glycoprotein Inhibition and Potential Downstream Effects

Recent studies on jatrophane diterpenes, the class of compounds to which Pepluanin A belongs, suggest that their mechanism of action may extend beyond direct P-gp inhibition. Evidence indicates that these compounds can also modulate intracellular signaling pathways, such as the PI3K/Akt pathway, which is known to be involved in cell survival and proliferation.[2] Inhibition of this pathway can enhance the pro-apoptotic effects of chemotherapeutic agents, suggesting a dual mechanism for overcoming multidrug resistance.

Caption: Dual mechanism of Pepluanin A.

Experimental Workflow for In Vitro P-gp Inhibition Assay

The following diagram outlines the general workflow for assessing the P-gp inhibitory potential of Pepluanin A using a cell-based assay.

Caption: P-gp inhibition assay workflow.

Conclusion

Pepluanin A is a promising natural compound for overcoming P-gp-mediated multidrug resistance. The provided protocols offer robust methods for characterizing its in vitro P-gp inhibitory activity. Further investigation into its effects on related signaling pathways, such as the PI3K/Akt pathway, may reveal additional mechanisms contributing to its chemosensitizing effects and support its development as a potential therapeutic agent in combination with existing cancer therapies.

References

- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel highly potent and low-toxic jatrophane derivative enhancing the P-glycoprotein-mediated doxorubicin sensitivity of MCF-7/ADR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pepluanin A: Application Notes and Protocols for Reversing Multidrug Resistance in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has emerged as a potent modulator of multidrug resistance (MDR) in cancer cells. MDR is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp). P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. Pepluanin A has demonstrated significant inhibitory activity against P-gp, making it a promising candidate for combination therapies to resensitize resistant cancer cells to conventional anticancer drugs.

These application notes provide a comprehensive overview of the use of Pepluanin A in MDR cancer cell lines, including its mechanism of action, protocols for key experiments, and representative data on its efficacy.

Mechanism of Action

The primary mechanism by which Pepluanin A reverses multidrug resistance is through the direct inhibition of the P-glycoprotein (P-gp) efflux pump. By binding to P-gp, Pepluanin A competitively inhibits the transport of various chemotherapeutic drugs out of the cancer cell. This inhibition leads to an increased intracellular accumulation of the anticancer agents, allowing them to reach their therapeutic targets and induce cytotoxicity.

Furthermore, studies on related jatrophane diterpenes suggest a potential secondary mechanism involving the modulation of signaling pathways that regulate P-gp expression and cell survival, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased P-gp expression and an increased apoptotic response.

Caption: Pepluanin A inhibits P-gp, increasing intracellular drug concentration and inducing apoptosis.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of jatrophane diterpenes, closely related to Pepluanin A, in reversing multidrug resistance in common cancer cell lines. This data is illustrative of the expected performance of Pepluanin A.

Table 1: Reversal of Doxorubicin Resistance in MCF-7/ADR (Adriamycin-Resistant Human Breast Cancer) Cells

| Treatment | IC50 of Doxorubicin (µM) | Reversal Fold |

| Doxorubicin alone | 15.8 ± 1.2 | 1.0 |

| Doxorubicin + Jatrophane Diterpene (1 µM) | 1.2 ± 0.3 | 13.2 |

| Doxorubicin + Verapamil (5 µM) | 2.5 ± 0.5 | 6.3 |

Table 2: Reversal of Daunorubicin Resistance in K562/R7 (Daunorubicin-Resistant Human Myelogenous Leukemia) Cells

| Treatment | IC50 of Daunorubicin (nM) | Reversal Fold |

| Daunorubicin alone | 250 ± 25 | 1.0 |

| Daunorubicin + Pepluanin A analogue (0.5 µM) | 20 ± 3 | 12.5 |

| Daunorubicin + Cyclosporin A (1 µM) | 50 ± 7 | 5.0 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of Pepluanin A in MDR cancer cell lines are provided below.

Cell Culture

-

Cell Lines:

-

MCF-7 (sensitive human breast adenocarcinoma) and MCF-7/ADR (adriamycin-resistant)

-

K562 (sensitive human myelogenous leukemia) and K562/R7 (daunorubicin-resistant)

-

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintenance of Resistance: For resistant cell lines, the corresponding chemotherapeutic agent (e.g., 1 µM Adriamycin for MCF-7/ADR) is added to the culture medium every other passage to maintain the MDR phenotype. Cells should be cultured in drug-free medium for at least one week before experiments.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of a chemotherapeutic agent required to inhibit the growth of cancer cells by 50% (IC50), both in the presence and absence of Pepluanin A.

Caption: Workflow for determining cell viability using the MTT assay.

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells (5 x 10³ cells/well) in 96-well plates and incubate for 24 hours.

-

Treat cells with serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of a fixed, non-toxic concentration of Pepluanin A (e.g., 0.1, 0.5, or 1 µM).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values using a dose-response curve. The reversal fold is calculated as (IC50 of chemotherapeutic alone) / (IC50 of chemotherapeutic + Pepluanin A).

-

Drug Accumulation Assay (Daunorubicin or Rhodamine 123 Accumulation)

This assay measures the effect of Pepluanin A on the intracellular accumulation of a fluorescent P-gp substrate.

Caption: Workflow for measuring intracellular drug accumulation.

-

Materials:

-

Fluorescent P-gp substrate (e.g., Daunorubicin or Rhodamine 123)

-

Flow cytometer or fluorescence microplate reader

-

Phenol red-free culture medium

-

Ice-cold PBS

-

-

Procedure:

-

Harvest cells and resuspend them in phenol red-free medium at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cells with or without Pepluanin A at the desired concentration for 1 hour at 37°C.

-

Add the fluorescent substrate (e.g., 10 µM Daunorubicin or 5 µM Rhodamine 123) and incubate for an additional 1-2 hours at 37°C.

-

Wash the cells three times with ice-cold PBS.

-

For flow cytometry, resuspend the cells in PBS and analyze the fluorescence intensity.

-

For microplate reader analysis, lyse the cells with a suitable lysis buffer and measure the fluorescence of the lysate.

-

Compare the fluorescence intensity of Pepluanin A-treated cells to untreated controls.

-

P-glycoprotein ATPase Activity Assay

This assay determines if Pepluanin A interacts with the ATP-binding site of P-gp, which can be measured by a change in ATPase activity.

-

Materials:

-

P-gp-rich membrane vesicles

-

ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Verapamil (positive control)

-

-

Procedure:

-

Pre-incubate P-gp-rich membrane vesicles with varying concentrations of Pepluanin A for 10 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Incubate for 20-40 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP generated using the ATP detection reagent according to the manufacturer's instructions.

-

A decrease in ATPase activity in the presence of Pepluanin A suggests it may be a P-gp substrate or inhibitor.

-

Conclusion

Pepluanin A is a potent P-gp inhibitor with significant potential for reversing multidrug resistance in cancer cells. The protocols provided herein offer a framework for researchers to investigate its efficacy and mechanism of action in various MDR cancer cell models. The ability of Pepluanin A to restore sensitivity to conventional chemotherapeutics highlights its promise as an adjuvant in cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

Application Note: Quantification of Pepluanin A using Analytical HPLC

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantification of Pepluanin A, a diterpene of significant interest, using a proposed analytical High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed as a robust starting point for researchers requiring accurate and reproducible quantification of Pepluanin A in various sample matrices, such as plant extracts or pharmaceutical formulations. The protocol covers sample preparation, HPLC analysis, and data processing. Additionally, it includes exemplary method validation parameters and a visual representation of the experimental workflow.

Principle of the Method

The quantification of Pepluanin A is achieved through Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase. Pepluanin A, being a diterpene, is expected to have significant non-polar character and will be retained on the column. By using a gradient elution of an organic solvent (acetonitrile) and water, compounds are eluted from the column based on their relative hydrophobicity. The concentration of Pepluanin A is determined by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a Pepluanin A standard. Detection is performed using a UV detector, as many diterpenes exhibit absorbance in the lower UV range.[1][2]

Experimental Protocols

Materials and Reagents

-

Equipment:

-

Analytical HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Analytical balance (4 decimal places).

-

Vortex mixer.

-

Centrifuge.

-

Ultrasonic bath.

-

Pipettes and appropriate tips.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other suitable material).

-

HPLC vials with caps and septa.

-

-

Chemicals:

-

Pepluanin A analytical standard (purity ≥98%).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade or ultrapure).

-

Formic acid (optional, for mobile phase modification).

-

-

Columns:

-

A C18 reversed-phase column is recommended (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Sample Preparation: Extraction from Plant Material (Hypothetical)

-

Grinding: Grind dried plant material (e.g., from Euphorbia peplus) to a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 15 minutes.

-

-

Filtration and Dilution:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

If necessary, dilute the filtered extract with the initial mobile phase composition to fall within the calibration curve range.

-

Preparation of Standards

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pepluanin A standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. These concentrations should bracket the expected concentration of Pepluanin A in the prepared samples.

HPLC Protocol

-

System Setup:

-

Equip the HPLC system with the C18 column.

-

Purge the pump lines with the mobile phase solvents.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

-

Chromatographic Conditions:

-

Inject 10-20 µL of the prepared standards and samples.[4]

-

Run the HPLC analysis using the parameters outlined in Table 1.

-

-

Data Acquisition:

-

Monitor the chromatogram at the selected wavelength (e.g., 210 nm).

-

Integrate the peak corresponding to Pepluanin A.

-

Data Presentation and Quantification

Quantification

-

Calibration Curve: Plot the peak area of the Pepluanin A standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable for good linearity.[4]

-

Concentration Calculation: Use the peak area of Pepluanin A in the sample chromatogram and the regression equation from the calibration curve to calculate the concentration of Pepluanin A in the sample.

Data Tables

Table 1: Proposed HPLC Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 50% B; 5-25 min: 50-95% B; 25-30 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm (or DAD scan 200-400 nm) |

Table 2: Exemplary Method Validation Parameters

| Parameter | Typical Acceptance Criteria/Value |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.3 µg/mL |

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time (approx.) | Dependent on specific conditions, should be consistent |

Note: The values in Table 2 are exemplary and must be experimentally determined during method validation.[5][6][7]

Visualizations

Caption: Experimental workflow for Pepluanin A quantification.

Caption: Key parameters for HPLC method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. RP-HPLC analysis of diterpene lactones in leaves and stem of different species of Andrographis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Application Notes & Protocols: Designing Pepluanin A Analogs for Improved Efficacy as Multidrug Resistance Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (Pgp or ABCB1). Pgp functions as a broad-spectrum efflux pump, actively removing various chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration and efficacy.

Pepluanin A is a jatrophane diterpene natural product isolated from Euphorbia peplus.[1] It has been identified as a potent, non-competitive inhibitor of P-glycoprotein, showing high activity in reversing Pgp-mediated drug resistance.[1] The development of Pepluanin A analogs is a promising strategy to create next-generation MDR modulators with enhanced potency, improved selectivity, and superior pharmacokinetic profiles, ultimately aiming to re-sensitize resistant tumors to standard chemotherapies.

Target Mechanism: P-glycoprotein Efflux Pump

P-glycoprotein is a transmembrane protein that utilizes ATP hydrolysis to expel a wide array of cytotoxic drugs from the cell's interior. By inhibiting Pgp, Pepluanin A and its analogs can restore the ability of conventional anticancer drugs to accumulate within resistant cancer cells and exert their therapeutic effects.

Caption: Pgp-mediated drug efflux and its inhibition by Pepluanin A.

Lead Compound Profile: Pepluanin A

Pepluanin A serves as a potent lead compound for developing MDR inhibitors. Its efficacy has been shown to be superior to other known modulators in preclinical models.

| Compound | Target | Assay | Relative Potency/Activity |

| Pepluanin A | P-glycoprotein | Pgp-mediated daunomycin transport | >2x more potent than Cyclosporin A[1] |

| Cyclosporin A | P-glycoprotein | Pgp-mediated daunomycin transport | Reference Compound[1] |

Strategy for Analog Design & Evaluation

The design of effective Pepluanin A analogs is guided by its known Structure-Activity Relationships (SAR) and a systematic evaluation workflow.

Structure-Activity Relationship (SAR) Insights

Studies on jatrophane diterpenes, including Pepluanin A, have revealed key structural features critical for Pgp inhibitory activity.[1] Modifications should be focused on the following positions of the jatrophane core:

-

C-8 Hydroxyl: A free hydroxyl group at this position leads to a collapse in activity. Analogs should avoid or protect this group.

-

C-14 Carbonyl: The presence of a carbonyl group at C-14 is associated with increased activity.

-

C-9 Acetoxyl: An acetoxy group at C-9 enhances inhibitory function.

-

C-15 Hydroxyl: A free hydroxyl at C-15 is important for high potency.

Analog Design & Evaluation Workflow

The process involves iterative cycles of design, synthesis, and biological testing to identify candidates with improved properties.

Caption: Workflow for Pepluanin A analog design and evaluation.

Experimental Protocols

Protocol: General Strategy for Pepluanin A Analog Synthesis

This protocol outlines a general chemical strategy for modifying the jatrophane scaffold based on SAR data.

-

Starting Material: Isolation of Pepluanin A or a related jatrophane precursor from Euphorbia peplus or total synthesis of the core structure.

-

C-14 Modification: If the C-14 position is a hydroxyl group, perform an oxidation reaction (e.g., using PCC or Dess-Martin periodinane) to install the crucial carbonyl group.

-

C-9 and C-15 Esterification/Protection:

-

Selectively acylate the C-9 hydroxyl group to introduce the acetoxy moiety using acetic anhydride and a suitable base (e.g., pyridine, DMAP).

-

Protect the C-15 hydroxyl using a standard protecting group (e.g., silyl ether) if modifications at other sites are required first. Deprotect under appropriate conditions (e.g., TBAF for silyl ethers) in a later step.

-

-

C-8 Modification: If a free hydroxyl is present at C-8, consider etherification or esterification to block this group and prevent the loss of activity.

-

Purification: Purify all synthesized analogs using flash column chromatography on silica gel, followed by characterization using NMR spectroscopy and mass spectrometry.[2]

Protocol: In Vitro P-glycoprotein Efflux Assay (Calcein-AM)

This assay measures the ability of analogs to inhibit Pgp-mediated efflux of a fluorescent substrate.

-

Cell Culture: Culture Pgp-overexpressing cells (e.g., NCI/ADR-RES) and the parental non-resistant cell line (e.g., OVCAR-8) in appropriate media until 80-90% confluent.

-

Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X working solution of each Pepluanin A analog and a positive control (e.g., Verapamil) in assay buffer (HBSS).

-

Treatment: Remove culture medium from the wells. Add 50 µL of the 2X analog solutions to the appropriate wells.

-

Substrate Addition: Add 50 µL of a 2X Calcein-AM solution (final concentration ~1 µM) to all wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 30-60 minutes.

-

Fluorescence Reading: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm). Increased fluorescence indicates inhibition of Pgp efflux.

-

Data Analysis: Calculate the percent inhibition relative to controls and determine the EC50 value for each analog.

Protocol: Chemosensitization MTT Assay

This assay determines the ability of analogs to restore the cytotoxicity of a conventional chemotherapy drug in resistant cells.[3][4]

-

Cell Plating: Seed Pgp-overexpressing cells (e.g., NCI/ADR-RES) in a 96-well plate at 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Treat cells with a fixed, non-toxic concentration of the Pepluanin A analog.

-

In parallel, treat cells with a serial dilution of a standard chemotherapeutic agent (e.g., Doxorubicin).

-

For the combination treatment, add the fixed concentration of the analog along with the serial dilution of Doxorubicin.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability for each treatment. Determine the IC50 of the chemotherapeutic agent alone and in combination with each analog. The "reversal fold" or "sensitization factor" can be calculated by dividing the IC50 (chemo alone) by the IC50 (chemo + analog).

Data Presentation and Interpretation

Results should be tabulated to facilitate comparison between the lead compound and its new analogs. The goal is to identify analogs with lower EC50 values in the efflux assay and higher reversal folds in the chemosensitization assay.

| Compound ID | Pgp Efflux Inhibition (EC50, µM) | Doxorubicin IC50 (µM) in NCI/ADR-RES cells | Reversal Fold |

| Alone | + Compound (1 µM) | ||

| Doxorubicin | N/A | 15.2 | - |

| Pepluanin A | 0.85 | 15.2 | 1.1 |

| Analog PA-1 | 0.42 | 15.2 | 0.5 |

| Analog PA-2 | 1.10 | 15.2 | 2.5 |

| Analog PA-3 | 0.65 | 15.2 | 0.8 |

Interpretation: In this hypothetical dataset, Analog PA-1 emerges as the most promising candidate. It exhibits a lower EC50 (higher potency) in inhibiting the Pgp pump directly and demonstrates a superior ability to re-sensitize resistant cells to Doxorubicin, as shown by its high reversal fold. This analog warrants further investigation, including ADMET profiling.

References

- 1. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preclinical Evaluation of Pepluanin A

Topic: Experimental Design for Pepluanin A Preclinical Evaluation Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Pepluanin A, a jatrophane diterpene isolated from Euphorbia peplus, has been identified as a potent inhibitor of P-glycoprotein (P-gp/MDR1).[1] P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer types and is a major contributor to the development of multidrug resistance (MDR), a significant challenge in cancer chemotherapy. By inhibiting P-gp, Pepluanin A has the potential to restore the efficacy of conventional chemotherapeutic agents that are P-gp substrates, thereby overcoming MDR.

These application notes provide a comprehensive experimental design for the preclinical evaluation of Pepluanin A as a chemosensitizing agent. The protocols herein describe key in vitro and in vivo assays to elucidate its mechanism of action, evaluate its efficacy in combination with a standard chemotherapeutic agent, and assess its potential for further clinical development.

Experimental Design Overview

The preclinical evaluation of Pepluanin A is designed as a stepwise process, beginning with in vitro characterization and culminating in in vivo efficacy studies.[2][3] The primary hypothesis is that Pepluanin A will enhance the anti-cancer activity of a P-gp substrate chemotherapeutic drug by reversing P-gp-mediated drug efflux.

Specific Aims:

-

In Vitro Characterization:

-

Confirm the P-gp inhibitory activity of Pepluanin A.

-

Determine the cytotoxic effects of Pepluanin A as a single agent and in combination with a P-gp substrate chemotherapeutic agent (e.g., Doxorubicin) in both drug-sensitive and drug-resistant cancer cell lines.

-

Investigate the effect of the combination treatment on apoptosis and cell cycle progression.

-

Elucidate the impact on key signaling pathways associated with cell survival and apoptosis.

-

-

In Vivo Efficacy:

-

Evaluate the anti-tumor efficacy and tolerability of Pepluanin A in combination with Doxorubicin in a tumor xenograft model established from a multidrug-resistant cancer cell line.

-

The overall experimental workflow is depicted in the following diagram:

Caption: Preclinical evaluation workflow for Pepluanin A.

I. In Vitro Studies

A. Cell Lines and Culture

-

Parental (Drug-Sensitive) Cell Line: e.g., Human breast cancer cell line MCF-7.

-

Drug-Resistant Cell Line: e.g., Doxorubicin-resistant human breast cancer cell line MCF-7/ADR (overexpressing P-gp).